molecular formula C22H19N3O4 B2911069 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid CAS No. 1691032-13-9

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid

Cat. No.: B2911069
CAS No.: 1691032-13-9
M. Wt: 389.411
InChI Key: XIIRNDKJGHFBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid is an Fmoc-protected amino acid derivative characterized by a pyrimidin-4-yl substituent on the β-carbon of its alanine backbone. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine treatment . The pyrimidin-4-yl moiety, a nitrogen-containing heterocycle, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry for designing enzyme inhibitors, antiviral agents, or peptidomimetics .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(27)20(11-14-9-10-23-13-24-14)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIRNDKJGHFBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=NC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid, often referred to as Fmoc-Pyrimidine, is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H21N3O4
  • Molecular Weight : 367.40 g/mol
  • CAS Number : 1246647-73-3

Fmoc-Pyrimidine exhibits several biological activities attributed to its structural components:

  • Antibacterial Activity :
    • Similar compounds have demonstrated the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa due to their surfactant properties, suggesting that Fmoc-Pyrimidine may possess similar effects.
    • The mechanism involves disrupting bacterial cell membranes and preventing the aggregation of bacterial cells into biofilms.
  • Cellular Effects :
    • The compound has been shown to affect cellular pathways related to apoptosis and cell proliferation. In vitro studies indicate that it may induce cell cycle arrest in certain cancer cell lines .
  • Self-Assembly Properties :
    • Fmoc-amino acids can self-assemble into hydrogels under physiological conditions, which may be leveraged for drug delivery systems or tissue engineering applications .

Biological Activity Data Table

Biological ActivityMechanismReference
AntibacterialInhibits biofilm formation
AnticancerInduces apoptosis in cancer cells
Self-assemblyForms hydrogels for drug delivery

Case Studies

  • Antibacterial Efficacy :
    A study conducted on the antibacterial properties of Fmoc derivatives found that Fmoc-Pyrimidine effectively reduced bacterial load in wound infection models in mice. The compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antibacterial activity.
  • Cancer Research :
    In a recent investigation, Fmoc-Pyrimidine was evaluated for its anticancer potential against various human cancer cell lines. Results indicated that the compound induced significant cytotoxicity and apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Hydrogel Formation :
    Research on the self-assembly properties of Fmoc-Pyrimidine showed that it could form stable hydrogels under physiological conditions. These hydrogels were tested for their drug delivery capabilities, demonstrating controlled release profiles suitable for therapeutic applications .

Scientific Research Applications

Drug Development

The compound serves as an important building block in the synthesis of peptide-based drugs. Its Fmoc protecting group allows for selective coupling reactions during peptide synthesis, facilitating the introduction of pyrimidine moieties that can enhance biological activity. Studies have shown that derivatives of this compound exhibit significant binding affinity to specific receptors, indicating potential therapeutic uses in treating various diseases, including cancer and metabolic disorders .

Anticancer Activity

Recent research highlights the anticancer properties of compounds derived from 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid. These derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. Mechanistic studies suggest that they may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of specific enzymes, thereby blocking their activity. This property is particularly useful in designing inhibitors for enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity .

Targeted Drug Delivery

The ability of this compound to form conjugates with other biomolecules opens avenues for targeted drug delivery systems. By attaching it to nanoparticles or liposomes, researchers can enhance the specificity and efficacy of drug delivery, minimizing side effects associated with conventional therapies .

Synthesis and Evaluation of Anticancer Agents

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of several derivatives based on this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing IC50 values indicating potent activity against specific cancer types .

Mechanistic Insights into Antimicrobial Action

Another research effort focused on elucidating the mechanism by which derivatives of this compound exert antimicrobial effects. The study provided insights into how these compounds disrupt bacterial cell membranes and inhibit essential enzymatic functions, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties (Solubility, Stability) Applications Reference ID
Target compound (Pyrimidin-4-yl) C24H20N3O4* ~400.44 N/A Likely soluble in DMF/DCM; stable at −20°C Peptide synthesis, drug discovery
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid C25H23NO4 401.45 99.76 Soluble in DMF; stable at −20°C Solid-phase peptide synthesis
2-Fmoc-amino-3-(pyridazin-4-yl)propanoic acid C24H20N2O4 400.44 95 Soluble in DMSO; hygroscopic Kinase inhibitor scaffolds
(S)-2-Fmoc-amino-3-(tetrazol-5-yl)propanoic acid C20H18N4O4 378.39 95 Polar, requires acidic buffers β-Catenin/Tcf interaction inhibitors
(S)-2-Fmoc-amino-3-(indol-3-yl)propanoic acid C26H22N2O4 426.47 95 Light-sensitive; stored in dark GPCR-targeted peptidomimetics

*Inferred from pyridazin-4-yl analog in .

Key Observations:

  • Substituent Effects: Pyrimidin-4-yl and pyridazin-4-yl analogs exhibit higher molecular weights (~400 g/mol) compared to o-tolyl derivatives (401.45 g/mol) due to additional nitrogen atoms . Heterocyclic substituents (e.g., tetrazol-5-yl, indol-3-yl) enhance polarity, affecting solubility and chromatographic behavior .
  • Stability: All Fmoc-protected compounds require storage at −20°C to prevent decomposition, but indol-3-yl derivatives are particularly light-sensitive .
  • Purity: Commercial analogs typically achieve ≥95% purity, with o-tolyl derivatives reaching 99.76% via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.